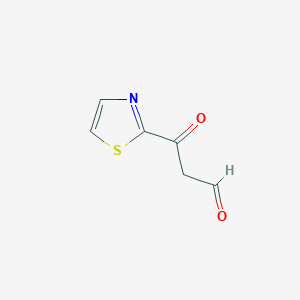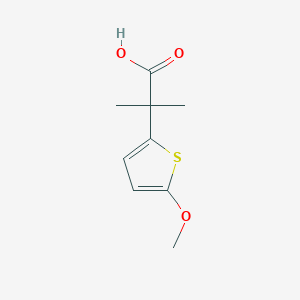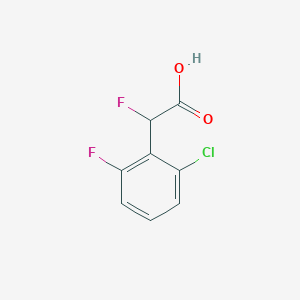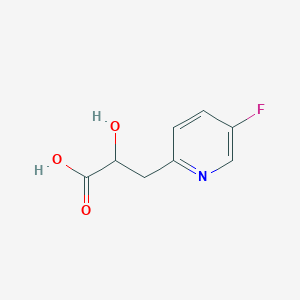
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid is an organic compound that features a fluorinated pyridine ring attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which converts 3-aminopyridine to 3-fluoropyridine . The fluoropyridine can then undergo further reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid is unique due to the presence of both a fluorinated pyridine ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-1-2-6(10-4-5)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
InChI-Schlüssel |
MGRYRVBFGVFDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
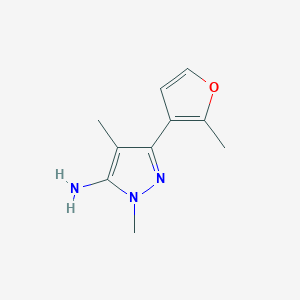
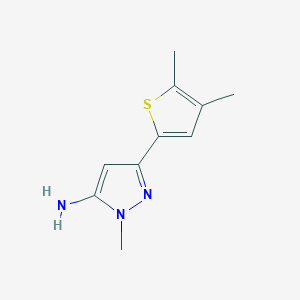
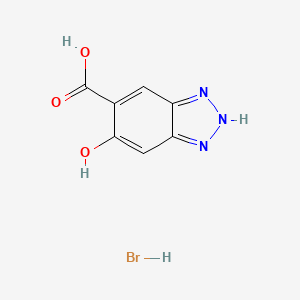
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
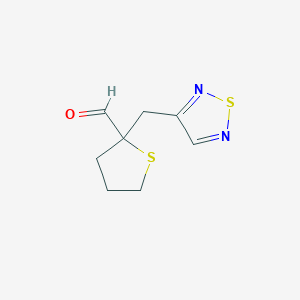
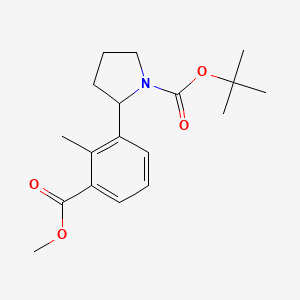
![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
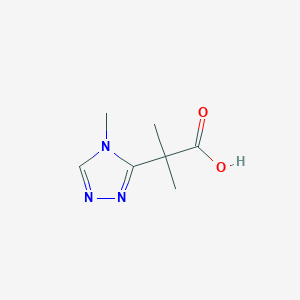
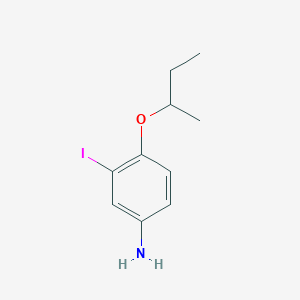
![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
